

Independent Validation of GAT564: A Comparative Analysis

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Compound of Interest

Compound Name: GAT564
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This guide provides an objective comparison of the preclinical findings for **GAT564** (also known as GIGA-564), a novel anti-CTLA-4 monoclonal antibody, with the established alternative, ipilimumab. The information is based on publicly available preclinical data and aims to offer a clear, data-driven overview for independent validation and assessment.

Executive Summary

GAT564 is a fully human monoclonal antibody designed for cancer immunotherapy. Unlike the first-generation anti-CTLA-4 antibody ipilimumab, which primarily acts by blocking the CTLA-4 checkpoint, **GAT564** is engineered to have minimal checkpoint inhibition activity.^{[1][2][3][4]} Its proposed primary mechanism of action is the selective depletion of regulatory T cells (Tregs) within the tumor microenvironment through enhanced Fc receptor (FcR) signaling.^{[4][5][6]} Preclinical studies suggest that this differentiated mechanism may lead to superior anti-tumor efficacy and a more favorable safety profile compared to ipilimumab.^{[1][2][7][8]} A Phase 1 clinical trial of GIGA-564 initiated in May 2024 is currently recruiting participants with locally advanced or metastatic solid tumors to evaluate its safety and tolerability.^{[9][10]}

Comparative Data: GAT564 vs. Ipilimumab

The following tables summarize the key quantitative findings from preclinical studies comparing **GAT564** and ipilimumab.

Table 1: In Vitro Characteristics

Parameter	GAT564	Ipilimumab	Key Finding
CTLA-4 Binding Affinity (KD, nM)	High	High	Both antibodies exhibit strong binding to CTLA-4.
CD80/CD86 Checkpoint Inhibition	Weak/Limited	Strong	GAT564 demonstrates significantly less blocking of the CTLA-4 interaction with its ligands compared to ipilimumab. [4] [5]
Fc Receptor (FcR) Signaling	Enhanced	Standard	GAT564 shows increased ability to induce in vitro FcR signaling, particularly through murine FcγRIV and human FcγRIIIa. [5] [11]

Table 2: In Vivo Preclinical Efficacy in Murine Models (hCTLA-4 KI mice with MC38 tumors)

Parameter	GAT564	Ipilimumab	p-value	Key Finding
Tumor Growth Inhibition	Enhanced	Standard	p = 0.004	GAT564 demonstrates superior anti-tumor activity compared to ipilimumab.[11]
Intratumoral Treg Depletion	Increased	Standard	p = 0.026	GAT564 leads to more effective depletion of Tregs within the tumor.[11]
Peripheral Treg Proliferation	Reduced	Increased	p = 9.7e-4	GAT564 induces significantly less proliferation of peripheral Tregs. [11]

Table 3: Preclinical Toxicology in Murine Models

Parameter	GAT564	Ipilimumab	Key Finding
Gastrointestinal & Liver Toxicity	Reduced	Higher	GAT564 was associated with lower toxicity in the gastrointestinal tract and liver in a four-week toxicology study. [7] [11]
Colonic & Skin Inflammation	Reduced	Higher	In combination with an anti-PD-1 antibody, GAT564 induced less colonic epithelial damage and skin pathology. [5]

Experimental Protocols

The key experiments cited in the preclinical publications were performed as follows:

1. In Vitro Blocking Assays (ELISA and Cell-Based):

- Purpose: To determine the ability of **GAT564** and ipilimumab to block the interaction between CTLA-4 and its ligands, CD80 and CD86.
- Methodology: Standard ELISA and cell-based signaling assays were used. For the cell-based assay, a Jurkat T-cell line expressing a luciferase reporter gene under the control of the NFAT promoter was co-cultured with CHO cells expressing human CTLA-4 and the respective ligands. The degree of signaling inhibition was measured by luciferase activity.[\[4\]](#)

2. In Vivo Tumor Models:

- Purpose: To evaluate the anti-tumor efficacy of **GAT564** and ipilimumab.
- Methodology: Human CTLA-4 knock-in (hCTLA-4 KI) mice were subcutaneously implanted with MC38 colon adenocarcinoma cells. Once tumors were established, mice were treated

with **GAT564**, ipilimumab, or an isotype control antibody. Tumor volume was measured regularly to assess treatment efficacy.[4][11]

3. Flow Cytometry Analysis of T Cell Populations:

- Purpose: To quantify the effects of **GAT564** and ipilimumab on different T cell subsets, particularly Tregs.
- Methodology: Tumors and peripheral lymphoid organs were harvested from treated mice. Tissues were dissociated into single-cell suspensions and stained with fluorescently labeled antibodies against various T cell markers (e.g., CD4, CD8, FoxP3, Ki-67). The stained cells were then analyzed using a flow cytometer to determine the percentage and proliferation status of different T cell populations.[5]

4. Toxicology Studies:

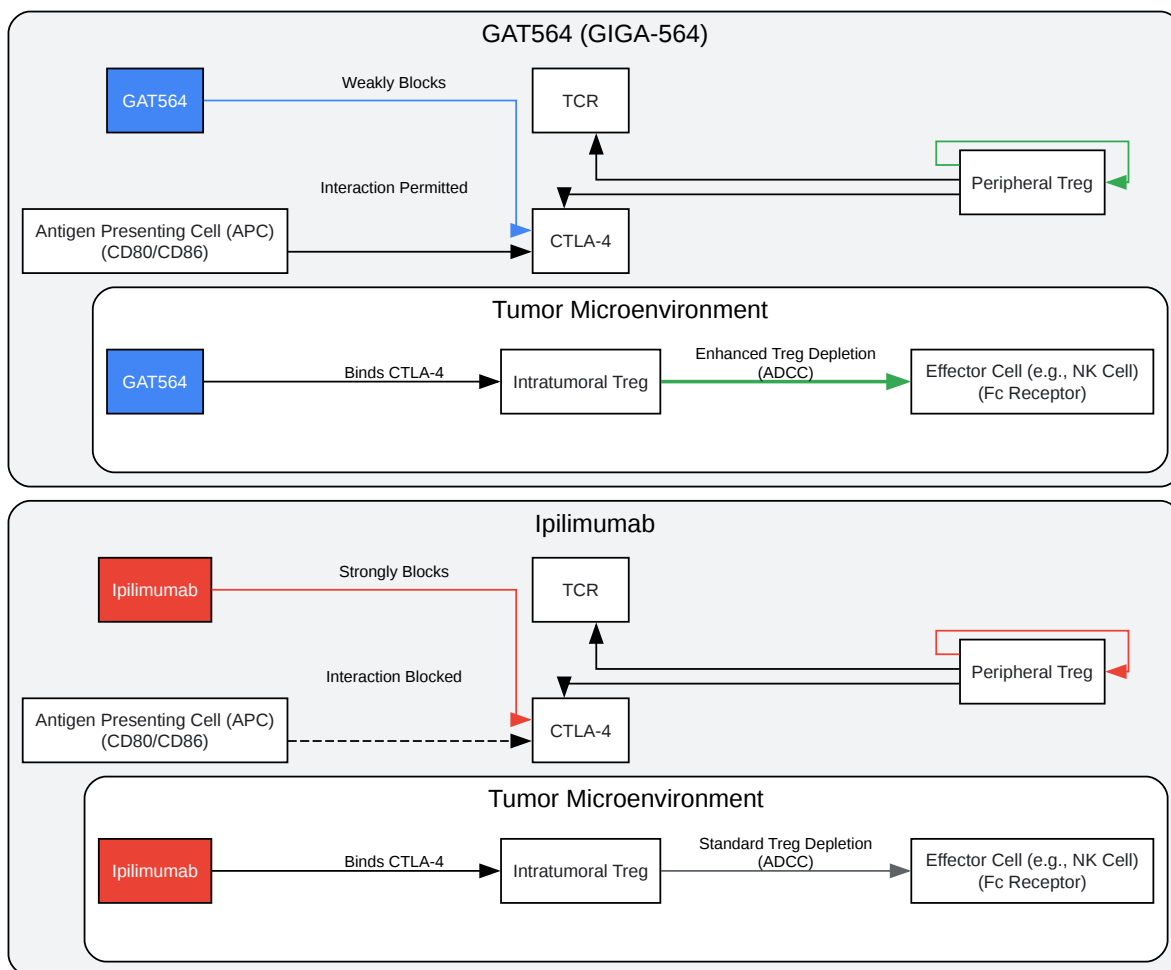
- Purpose: To assess the safety profile of **GAT564** in comparison to ipilimumab.
- Methodology: hCTLA-4 KI mice were administered multiple doses of **GAT564** or ipilimumab over a four-week period. Tissues from various organs, including the gastrointestinal tract and liver, were collected for histopathological analysis to evaluate signs of toxicity.[7][11]

Visualizations

Signaling Pathways and Mechanisms

Below are diagrams illustrating the proposed mechanisms of action for ipilimumab and **GAT564**, as well as a depiction of the experimental workflow for evaluating anti-tumor efficacy.

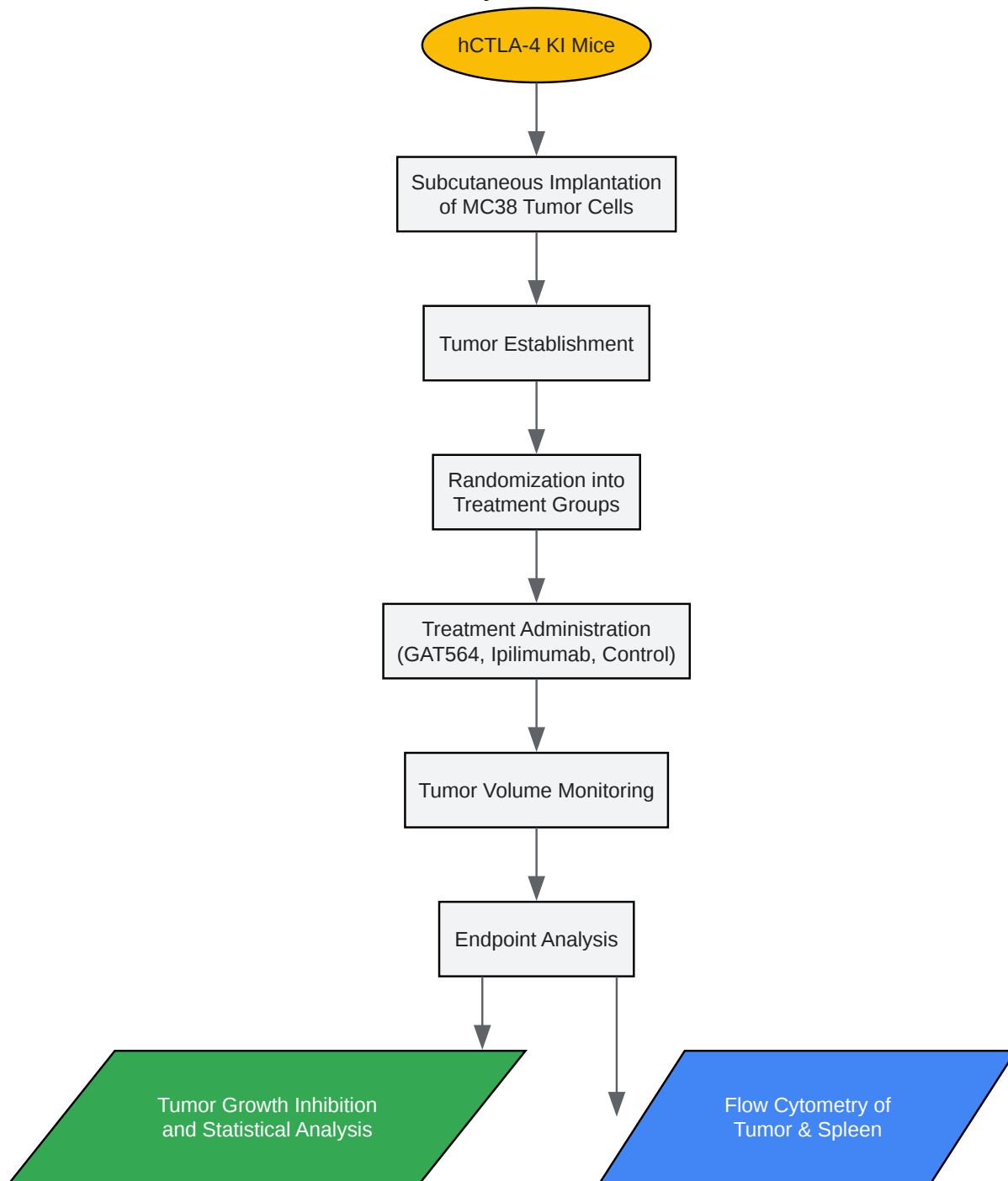
Proposed Mechanism of Action: GAT564 vs. Ipilimumab



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Caption: Comparative mechanisms of Ipilimumab and **GAT564**.

Preclinical Efficacy Evaluation Workflow



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Caption: Workflow for in vivo anti-tumor efficacy studies.

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